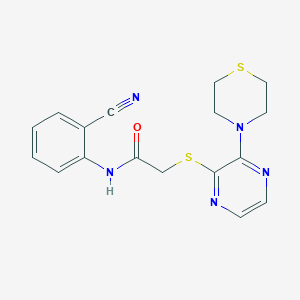![molecular formula C11H11F2NO2 B2783819 N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide CAS No. 2361640-96-0](/img/structure/B2783819.png)
N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
DFP-10825 exerts its effects by inhibiting specific enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, DFP-10825 can alter the expression of various genes involved in cancer growth, inflammation, and neurodegeneration. Additionally, DFP-10825 has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
DFP-10825 has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cancer growth. In inflammation-related diseases, it has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative diseases, it has been shown to prevent the accumulation of toxic proteins in the brain, leading to a reduction in neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, DFP-10825 has certain limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on normal cells and tissues are not well understood, which can limit its potential applications.
Direcciones Futuras
DFP-10825 has several potential future directions for research. It can be studied further for its potential applications in cancer therapy, inflammation-related diseases, and neurodegenerative diseases. Additionally, its effects on normal cells and tissues can be studied to gain a better understanding of its safety profile. Furthermore, its pharmacokinetics and pharmacodynamics can be studied to optimize its dosing and administration. Overall, DFP-10825 has significant potential as a therapeutic agent, and further research is warranted to fully understand its potential applications.
Conclusion:
DFP-10825 is a novel compound that has shown promising results in various scientific studies. Its potential applications in cancer therapy, inflammation-related diseases, and neurodegenerative diseases make it a potential candidate for further research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is warranted to fully understand the potential of DFP-10825 as a therapeutic agent.
Métodos De Síntesis
DFP-10825 can be synthesized using a multi-step process that involves the reaction of 3-(Difluoromethoxy)benzaldehyde with propargylamine followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then treated with 2,2-dimethoxypropane and trifluoroacetic acid to obtain DFP-10825. The purity of the compound can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
DFP-10825 has been extensively studied for its potential applications in various scientific fields. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Inflammation-related diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, where DFP-10825 has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DFP-10825 has been explored for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has shown to prevent the accumulation of toxic proteins in the brain.
Propiedades
IUPAC Name |
N-[[3-(difluoromethoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c1-2-10(15)14-7-8-4-3-5-9(6-8)16-11(12)13/h2-6,11H,1,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEGWCQUGCEDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2783736.png)
amino]thiophene-2-carboxylate](/img/structure/B2783741.png)
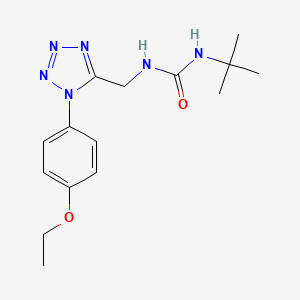
![6-(2-Methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783744.png)
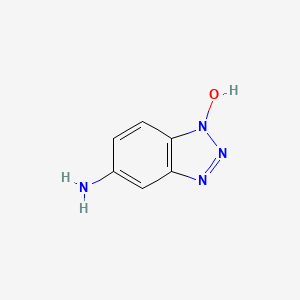
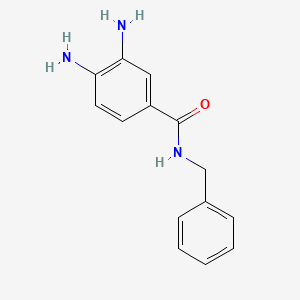
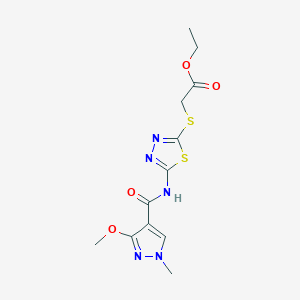
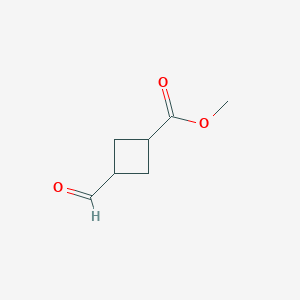
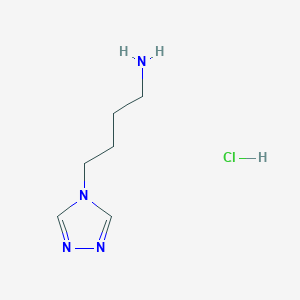
![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)
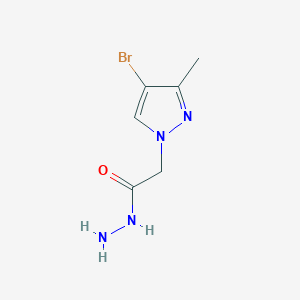
![3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2783755.png)
![1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide](/img/structure/B2783758.png)
